molecular formula C8H16ClNO2 B6158465 methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 1638771-20-6

methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B6158465
CAS No.: 1638771-20-6
M. Wt: 193.7
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Description

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15ClNO2. It is a derivative of cyclobutane, featuring an aminoethyl group attached to the cyclobutane ring and a carboxylate ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

  • Cyclobutane Derivative Formation: The cyclobutane ring is first synthesized using appropriate starting materials and reaction conditions.

  • Amination: The cyclobutane derivative undergoes amination to introduce the aminoethyl group. This step often involves the use of reagents such as ammonia or amines under specific conditions.

  • Esterification: The carboxylate ester group is introduced through esterification, using methanol and an acid catalyst.

  • Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides or other oxidized products.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group or the carboxylate ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a different substituent on the cyclobutane ring.

  • Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride: Similar cyclobutane core but with a hydroxymethyl group instead of an aminoethyl group.

Properties

CAS No.

1638771-20-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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